molecular formula C7H8BrNS B582364 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine CAS No. 1219531-56-2

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine

Cat. No.: B582364
CAS No.: 1219531-56-2
M. Wt: 218.112
InChI Key: XRGUCVYYQLZQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine (CAS: 1219531-56-2) is a brominated bicyclic heterocycle with molecular formula C₇H₈BrNS and a molecular weight of 218.12 g/mol . Its structure features a fused thiophene-pyridine ring system, where the thiophene is annulated at the [3,4-c] positions of the pyridine core. The bromine substituent at position 1 makes it a versatile intermediate in pharmaceutical synthesis, particularly for further functionalization via cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name

1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-7-6-1-2-9-3-5(6)4-10-7/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGUCVYYQLZQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CSC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659979
Record name 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219531-56-2
Record name 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiophene-Ethylamine Cyclization

A foundational approach involves cyclocondensation reactions to construct the tetrahydrothienopyridine core. For the [3,2-c] isomer, 2-thiophene ethylamine reacts with formaldehyde under acidic conditions to form an imine intermediate, which undergoes intramolecular cyclization. Adapting this for the [3,4-c] isomer would require 3-thiophene ethylamine as the starting material to orient the ring fusion correctly.

Reaction Conditions :

  • Reactants : 3-Thiophene ethylamine (1.0 equiv), formaldehyde (1.2 equiv)

  • Solvent : Aqueous ethanol (50% v/v)

  • Temperature : 50–55°C for 20–30 hours

  • Acid Catalyst : Hydrochloric acid (1.5 equiv)

Post-cyclization, the tetrahydrothienopyridine intermediate is brominated at the 1-position. This method mirrors the synthesis of 3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride , where bromination occurs after core formation.

Direct Bromination of the Tetrahydrothienopyridine Core

Electrophilic Aromatic Substitution

Electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine (Br2\text{Br}_2) is a well-established method for introducing bromine atoms into aromatic systems. For the [3,4-c] isomer, regioselectivity is influenced by the electron-donating effects of the saturated pyridine ring.

Procedure :

  • Substrate : 4,5,6,7-Tetrahydrothieno[3,4-c]pyridine (1.0 equiv)

  • Brominating Agent : NBS (1.1 equiv) or Br2\text{Br}_2 (1.05 equiv)

  • Solvent : Dichloromethane or acetonitrile

  • Reaction Time : 6–12 hours at 25°C

Challenges :

  • Competing bromination at alternative positions (e.g., 2- or 3-positions) may occur without directing groups.

  • Over-bromination risks necessitate careful stoichiometric control.

Halogen Exchange Reactions

From Chloro to Bromo Derivatives

If a chloro analog (e.g., 1-chloro-4,5,6,7-tetrahydrothieno[3,4-c]pyridine) is accessible, halogen exchange via Finkelstein reaction or metal-catalyzed cross-coupling can yield the bromo derivative.

Example Protocol :

  • Substrate : 1-Chloro derivative (1.0 equiv)

  • Reagent : Sodium bromide (2.0 equiv)

  • Catalyst : Copper(I) iodide (10 mol%)

  • Solvent : DMF at 80°C for 24 hours

This method is advantageous for retaining regiochemical integrity but requires prior synthesis of the chloro precursor.

Post-Functionalization of Advanced Intermediates

Suzuki-Miyaura Coupling

Comparative Analysis of Methods

Method Yield Range Regioselectivity Complexity
Cyclocondensation + Bromination45–60%ModerateHigh
Direct Bromination55–70%LowModerate
Halogen Exchange60–75%HighHigh
Suzuki-Miyaura Coupling40–50%HighVery High

Key Findings :

  • Cyclocondensation is optimal for large-scale synthesis but requires precise control over ring fusion geometry.

  • Direct Bromination offers simplicity but suffers from regiochemical ambiguities.

  • Halogen Exchange provides high selectivity but depends on precursor availability.

Structural Characterization and Validation

Critical to all methods is rigorous spectroscopic validation:

  • 1H^1\text{H} NMR : Distinctive signals for the tetrahydro ring protons (δ 2.70–3.52 ppm) and aromatic bromine (δ 7.20–7.50 ppm).

  • Mass Spectrometry : Molecular ion peaks confirming the addition of bromine (e.g., m/z=254.58m/z = 254.58 for C7H9BrClNS\text{C}_7\text{H}_9\text{BrClNS}).

Industrial Scalability and Challenges

While laboratory-scale syntheses are well-documented, industrial production faces hurdles:

  • Cost Efficiency : Raw materials like 3-thiophene ethylamine are less commercially available than their 2-substituted analogs.

  • Purification : Chromatographic separation of regioisomers increases production costs.

  • Safety : Handling molecular bromine necessitates specialized infrastructure.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted thieno[3,4-c]pyridines.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Tetrahydrothieno[3,4-c]pyridine.

Scientific Research Applications

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom allows for specific interactions with target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Structural Analogs: Core Modifications and Substituent Effects

The following table summarizes key structural and functional differences between 1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine and its analogs:

Compound Name Core Structure Substituent Position Key Functional Groups Biological Target/Activity Reference
This compound Thieno[3,4-c]pyridine 1-Bromo Br, NH (tetrahydro) Synthetic intermediate
6-Substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Thieno[2,3-c]pyridine 6-Amino/alkyl 3,4,5-Trimethoxyphenyl Tubulin polymerization inhibition
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives Thieno[2,3-c]pyridine Variable (e.g., 2-OH, 2-OMe) Methoxy, benzyl TNF-α production inhibition
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Thieno[3,2-c]pyridine 2-Bromo Br, OMe Prasugrel synthesis intermediate

Key Observations :

  • Ring Fusion Position: The thieno-pyridine core's annulation position ([3,4-c] vs. [2,3-c] vs. [3,2-c]) significantly alters molecular geometry and electronic properties. For example, thieno[2,3-c]pyridines in –4 exhibit planar conformations suitable for binding tubulin or TNF-α, whereas the [3,4-c] and [3,2-c] variants may favor steric interactions in synthetic pathways .
  • Substituent Position : Bromination at position 1 (main compound) versus 2 () affects reactivity. In -bromo derivatives undergo efficient substitution with NaOMe, whereas 1-bromo analogs might exhibit distinct regioselectivity in reactions .
  • Functional Groups : The 3,4,5-trimethoxyphenyl group in analogs is critical for tubulin binding, while the absence of this motif in the main compound suggests divergent applications, such as serving as a synthetic building block .

Biological Activity

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and its role as a scaffold for drug development.

Chemical Structure and Properties

This compound features a unique bicyclic structure integrating a thieno and pyridine moiety. Its molecular formula is C7H8BrNSC_7H_8BrNS, with a molar mass of approximately 218.11 g/mol. The presence of the bromine atom at the 1-position enhances its reactivity and biological potential .

The primary mechanism of action for this compound involves its interaction with tubulin. Research indicates that this compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . This mechanism is particularly relevant in cancer therapy, as it targets rapidly dividing cells.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. The compound has shown significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (μM)Reference
HeLa1.1
CEM2.3
L12102.8

These values indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which had IC50 values exceeding 20 μM .

Other Biological Activities

In addition to its anticancer properties, derivatives of this compound have been explored for other biological activities:

  • Antitubulin Activity : Compounds based on this scaffold have been shown to inhibit tubulin polymerization effectively.
  • Neuroprotective Effects : Some analogs demonstrate potential neuroprotective effects and are being investigated for treating neurodegenerative diseases .

Case Studies

A notable study involved the synthesis of various derivatives of this compound to assess their biological activities. The derivatives were tested against multiple cancer cell lines with varying degrees of success. For instance:

  • Derivatives with an N-methoxy/ethoxycarbonyl moiety at the 6-position exhibited potent antiproliferative activity with IC50 values ranging from 25 to 440 nM against a panel of four cancer cell lines .

This highlights the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the established synthetic routes for 1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine, and how do reaction conditions influence yield?

The Gewald reaction is a primary method for synthesizing tetrahydrothienopyridine derivatives. Ethyl cyanoacetate reacts with substituted piperidones and elemental sulfur under reflux conditions (e.g., ethanol, 80°C) to form the thiophene core. Bromination is typically achieved using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of precursor to NBS) and reaction time (2–4 hours). Side products, such as over-brominated derivatives, can be minimized by using anhydrous solvents and inert atmospheres .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined analytical techniques are essential:

  • NMR : 1H^1H and 13C^{13}C NMR confirm regioselectivity of bromination (e.g., absence of multiple substitution signals at δ 4.5–5.0 ppm) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) identifies impurities <1% .
  • Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]+^+ at m/z 232.0) .

Advanced Research Questions

Q. How does the bromine substituent influence biological activity in CNS-targeted studies?

The bromine atom enhances electron-withdrawing effects, altering receptor binding. For example, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives exhibit affinity for adenosine A1 receptors and serotonin receptors, with bromine increasing metabolic stability and blood-brain barrier penetration. In vitro assays (e.g., radioligand binding using 3H^3H-DPCPX) show IC50_{50} values in the nanomolar range, suggesting potential for neuropsychiatric drug development .

Q. What strategies resolve contradictions in regioselectivity during functionalization?

Contradictions arise from competing electrophilic substitution pathways. Computational modeling (DFT calculations) predicts preferential bromination at the 3-position due to lower activation energy (ΔG^‡ ≈ 15–20 kcal/mol). Experimental validation via X-ray crystallography confirms site specificity . Adjusting solvent polarity (e.g., DMF vs. DCM) and temperature can shift selectivity by 10–15% .

Q. How can researchers mitigate hazards during large-scale synthesis?

Safety protocols include:

  • Handling : Use explosion-proof reactors for exothermic bromination steps.
  • Waste Management : Quench residual bromine with sodium thiosulfate to prevent gas release .
  • Storage : Store at –20°C under argon to avoid degradation (e.g., hydrobromic acid formation) .

Methodological Considerations

Q. What catalytic systems improve cross-coupling reactions with this scaffold?

Palladium catalysts (e.g., Pd(PPh3_3)4_4) enable Suzuki-Miyaura couplings with aryl boronic acids. Optimize ligand-to-metal ratios (1:2) and base (K2_2CO3_3) in toluene/water biphasic systems for 70–85% yields . Nickel catalysts (e.g., NiCl2_2/dppf) are cost-effective but require higher temperatures (100°C) .

Q. What in vitro assays are suitable for evaluating metabolic stability?

  • Microsomal Stability : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS over 60 minutes .
  • CYP450 Inhibition : Fluorescent probe assays (e.g., CYP3A4 inhibition using midazolam) quantify IC50_{50} values .

Key Challenges and Recommendations

  • Challenge : Low yields in multi-step syntheses (e.g., <40% after 5 steps).
    Solution : Use flow chemistry to improve mass transfer and reduce intermediate isolation .
  • Challenge : Off-target binding in receptor studies.
    Solution : Introduce steric hindrance via 6-position substituents (e.g., methyl groups) to enhance selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.